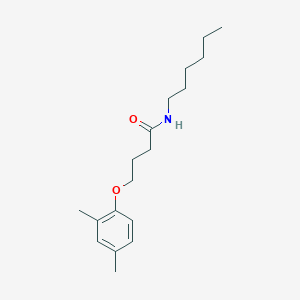

![molecular formula C24H32N2O3 B241276 N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B241276.png)

N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a targeted therapy drug used in the treatment of non-small cell lung cancer (NSCLC) that has a specific EGFR mutation.

Mécanisme D'action

N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide selectively targets and irreversibly binds to mutated EGFR, inhibiting its activity and preventing cancer cell growth. It is specific to the T790M mutation and spares wild-type EGFR, which reduces the risk of side effects.

Biochemical and Physiological Effects

N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide has been shown to have a high degree of selectivity towards mutated EGFR, resulting in a reduction in cancer cell growth. It has also been shown to have a longer half-life compared to other EGFR inhibitors, resulting in a longer duration of action.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide has several advantages for lab experiments, including its specificity towards mutated EGFR, fewer side effects, and longer half-life. However, it also has limitations, including the cost of synthesis and the need for further research to determine its effectiveness in combination with other cancer drugs.

Orientations Futures

For N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide include further research into its effectiveness in combination with other cancer drugs, the development of more efficient synthesis methods, and the investigation of its potential in the treatment of other EGFR-mutated cancers. Additionally, research into the development of resistance to N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide and potential new mutations that may arise is necessary to ensure its continued effectiveness in the treatment of NSCLC.

In conclusion, N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide is a promising drug for the treatment of NSCLC with a specific EGFR mutation. Its specificity towards mutated EGFR, fewer side effects, and longer half-life make it a valuable addition to cancer treatment. Further research into its effectiveness in combination with other drugs and its potential in the treatment of other EGFR-mutated cancers is necessary to fully realize its potential.

Méthodes De Synthèse

N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide is synthesized by a multistep process involving the reaction of 4-methoxyphenylacetonitrile with 2-bromoethylamine hydrobromide to form N-[2-(4-methoxyphenyl)ethyl]-2-bromoacetamide. The bromoacetamide is then reacted with 4-methylphenol in the presence of a strong base to form N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide.

Applications De Recherche Scientifique

N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide is a promising drug for the treatment of NSCLC. It has been shown to be effective in patients with the T790M mutation, which is resistant to first and second-generation EGFR inhibitors. N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide has also shown to have fewer side effects compared to other EGFR inhibitors.

Propriétés

Formule moléculaire |

C24H32N2O3 |

|---|---|

Poids moléculaire |

396.5 g/mol |

Nom IUPAC |

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide |

InChI |

InChI=1S/C24H32N2O3/c1-19-7-11-22(12-8-19)29-18-24(27)25-17-23(26-15-5-3-4-6-16-26)20-9-13-21(28-2)14-10-20/h7-14,23H,3-6,15-18H2,1-2H3,(H,25,27) |

Clé InChI |

GNMSACMIOGULDP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3 |

SMILES canonique |

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

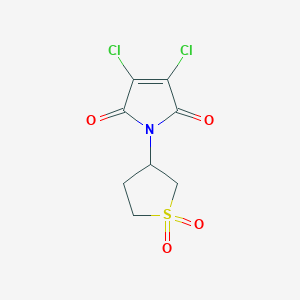

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)

![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)

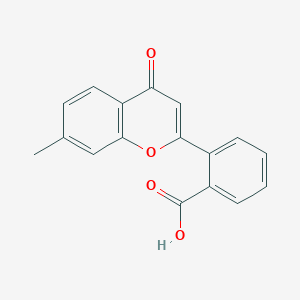

![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)

![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)

![butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)

![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)

![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)

![2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide](/img/structure/B241251.png)

![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)